![molecular formula C12H15ClF3NO B13516134 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride](/img/structure/B13516134.png)
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: The starting material, 4-(trifluoromethoxy)benzaldehyde, undergoes a reaction with a suitable nucleophile to form the corresponding alcohol.
Formation of the Pyrrolidine Ring: The intermediate is then reacted with pyrrolidine under appropriate conditions to form the desired pyrrolidine derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrrolidine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-{[4-(Trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
- 3-{[4-(Methoxy)phenyl]methyl}pyrrolidine hydrochloride
- 3-{[4-(Chloromethoxy)phenyl]methyl}pyrrolidine hydrochloride
Uniqueness
3-{[4-(Trifluoromethoxy)phenyl]methyl}pyrrolidine hydrochloride is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and interacting with molecular targets compared to its analogs.
Eigenschaften
Molekularformel |
C12H15ClF3NO |
|---|---|
Molekulargewicht |
281.70 g/mol |
IUPAC-Name |
3-[[4-(trifluoromethoxy)phenyl]methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)17-11-3-1-9(2-4-11)7-10-5-6-16-8-10;/h1-4,10,16H,5-8H2;1H |
InChI-Schlüssel |
LBVNMYIIOCWTSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1CC2=CC=C(C=C2)OC(F)(F)F.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


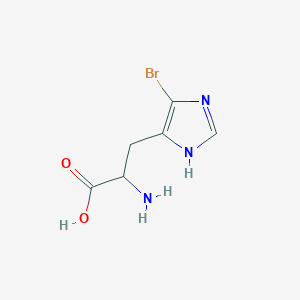
![tert-butyl N-[(1r,3r)-3-[(oxan-4-yl)sulfamoyl]cyclobutyl]carbamate](/img/structure/B13516061.png)

![Tert-butyl 6-hydroxy-6-methyl-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13516082.png)

![tert-butyl3-ethynyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13516096.png)

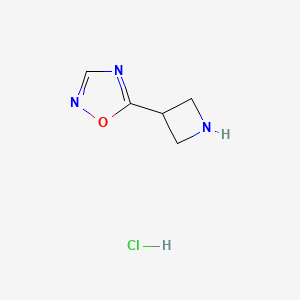

![1-[(Cyclopentylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B13516124.png)
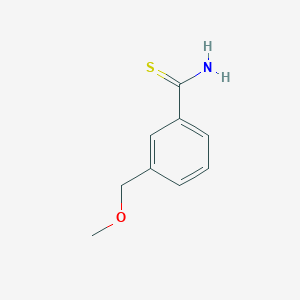
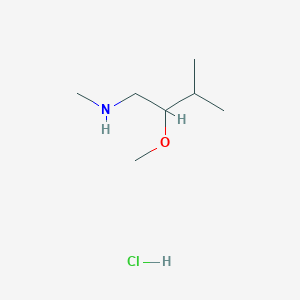
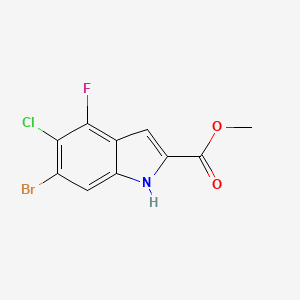
![2',4'-Dimethyl-[1,1'-biphenyl]-4-amine](/img/structure/B13516141.png)
